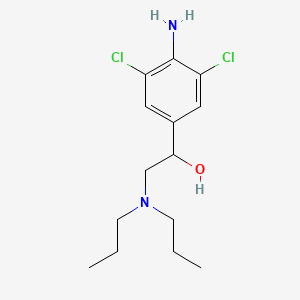
4-Amino-3,5-dichloro-alpha-((dipropylamino)methyl)benzenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3,5-dichloro-alpha-((dipropylamino)methyl)benzenemethanol is a chemical compound known for its diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of amino, dichloro, and dipropylamino groups attached to a benzenemethanol core, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dichloro-alpha-((dipropylamino)methyl)benzenemethanol typically involves the reduction of corresponding phenyl-glyoxal derivatives in the presence of an appropriate amine. One common method includes dissolving 4-amino-3,5-dichloroacetophenone in chloroform, heating to 65°C, and adding bromine dropwise with stirring. After the addition, ethanol is introduced, and the mixture is stirred, frozen, filtered, and dried at low temperature to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated systems for precise control of reaction conditions. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,5-dichloro-alpha-((dipropylamino)methyl)benzenemethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzenemethanol derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
4-Amino-3,5-dichloro-alpha-((dipropylamino)methyl)benzenemethanol has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting beta-receptors.
Industry: The compound is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3,5-dichloro-alpha-((dipropylamino)methyl)benzenemethanol involves its interaction with specific molecular targets, such as beta-receptors. The compound acts as an agonist, stimulating adenylyl cyclase activity, which leads to downstream effects like smooth muscle relaxation in the bronchioles . This mechanism is similar to that of other beta-agonists used in respiratory treatments.
Comparison with Similar Compounds
Similar Compounds
Clenbuterol: 4-Amino-3,5-dichloro-alpha-((tert-butylamino)methyl)benzenemethanol, known for its bronchodilator properties.
Clenproperol: Another beta-agonist with similar structural features and applications.
Uniqueness
4-Amino-3,5-dichloro-alpha-((dipropylamino)methyl)benzenemethanol is unique due to its specific dipropylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
38338-90-8 |
|---|---|
Molecular Formula |
C14H22Cl2N2O |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-(dipropylamino)ethanol |
InChI |
InChI=1S/C14H22Cl2N2O/c1-3-5-18(6-4-2)9-13(19)10-7-11(15)14(17)12(16)8-10/h7-8,13,19H,3-6,9,17H2,1-2H3 |
InChI Key |
KZGVQUMWTANJCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC(C1=CC(=C(C(=C1)Cl)N)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


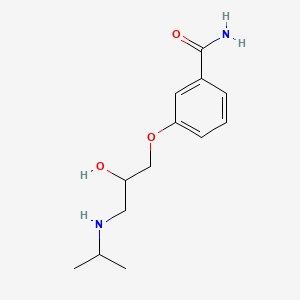
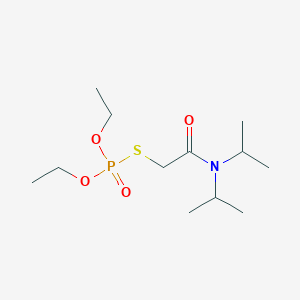

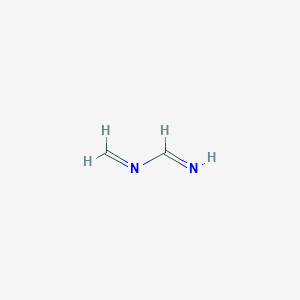
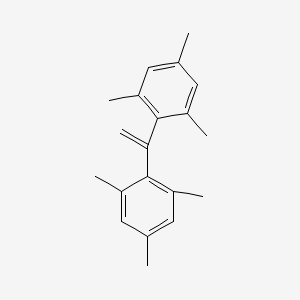


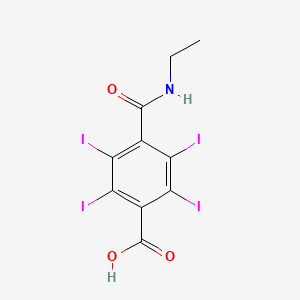
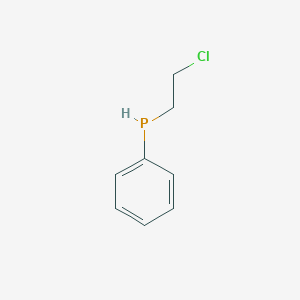
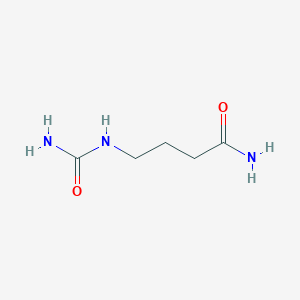
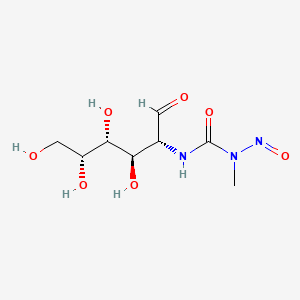

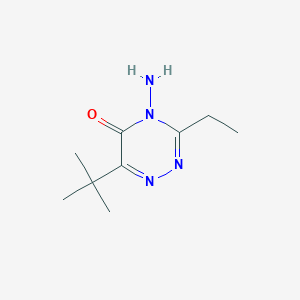
![2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid](/img/structure/B14681700.png)
